

Application Notes and Protocols: High-Yield Synthesis of 4-(4-Iodophenyl)-1-butanol

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Compound of Interest

Compound Name: 4-(4-Iodophenyl)-1-butanol

Cat. No.: B15333273

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(4-Iodophenyl)-1-butanol is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. The presence of the iodo- group allows for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, making it a versatile intermediate. This application note provides a detailed protocol for the high-yield synthesis of **4-(4-Iodophenyl)-1-butanol** via a Grignard reaction, a robust and scalable method. The protocol is designed to be straightforward and reproducible, providing researchers with a reliable method for obtaining this key intermediate in high purity.

Data Presentation

Table 1: Reagents and Materials

Reagent/Material	Chemical Formula	Molecular Weight (g/mol)	Quantity	Molar Equivalents	Supplier
1-bromo-4-iodobenzene	C ₆ H ₄ BrI	282.91	28.3 g	1.0	Sigma-Aldrich
Magnesium turnings	Mg	24.31	2.67 g	1.1	Sigma-Aldrich
Iodine	I ₂	253.81	1 crystal	Catalytic	Fisher Scientific
Anhydrous Tetrahydrofuran (THF)	C ₄ H ₈ O	72.11	250 mL	-	Acros Organics
γ -Butyrolactone	C ₄ H ₆ O ₂	86.09	9.5 g (8.5 mL)	1.1	Alfa Aesar
Saturated Ammonium Chloride (aq.)	NH ₄ Cl	53.49	150 mL	-	VWR Chemicals
Diethyl ether	(C ₂ H ₅) ₂ O	74.12	300 mL	-	Fisher Scientific
Anhydrous Sodium Sulfate	Na ₂ SO ₄	142.04	20 g	-	VWR Chemicals

Table 2: Experimental Results and Parameters

Parameter	Value
Reaction Time	4 hours
Reaction Temperature	0 °C to Room Temperature
Product Yield (Isolated)	23.6 g (85%)
Product Purity (by ¹ H NMR)	>98%
Appearance	Colorless to pale yellow oil

Experimental Protocols

Synthesis of 4-(4-Iodophenyl)-1-butanol via Grignard Reaction

This protocol details the preparation of the Grignard reagent from 1-bromo-4-iodobenzene and its subsequent reaction with γ -butyrolactone to yield **4-(4-Iodophenyl)-1-butanol**.

1. Preparation of the Grignard Reagent:

- **Apparatus Setup:** A 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, is flame-dried under a stream of nitrogen and allowed to cool to room temperature.
- **Initiation:** The flask is charged with magnesium turnings (2.67 g, 1.1 eq) and a single crystal of iodine.
- **Reagent Addition:** A solution of 1-bromo-4-iodobenzene (28.3 g, 1.0 eq) in anhydrous THF (100 mL) is prepared and transferred to the dropping funnel. Approximately 10 mL of this solution is added to the magnesium turnings. The reaction is initiated by gentle heating with a heat gun until the color of the iodine disappears and bubbling is observed.
- **Grignard Formation:** The remaining 1-bromo-4-iodobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

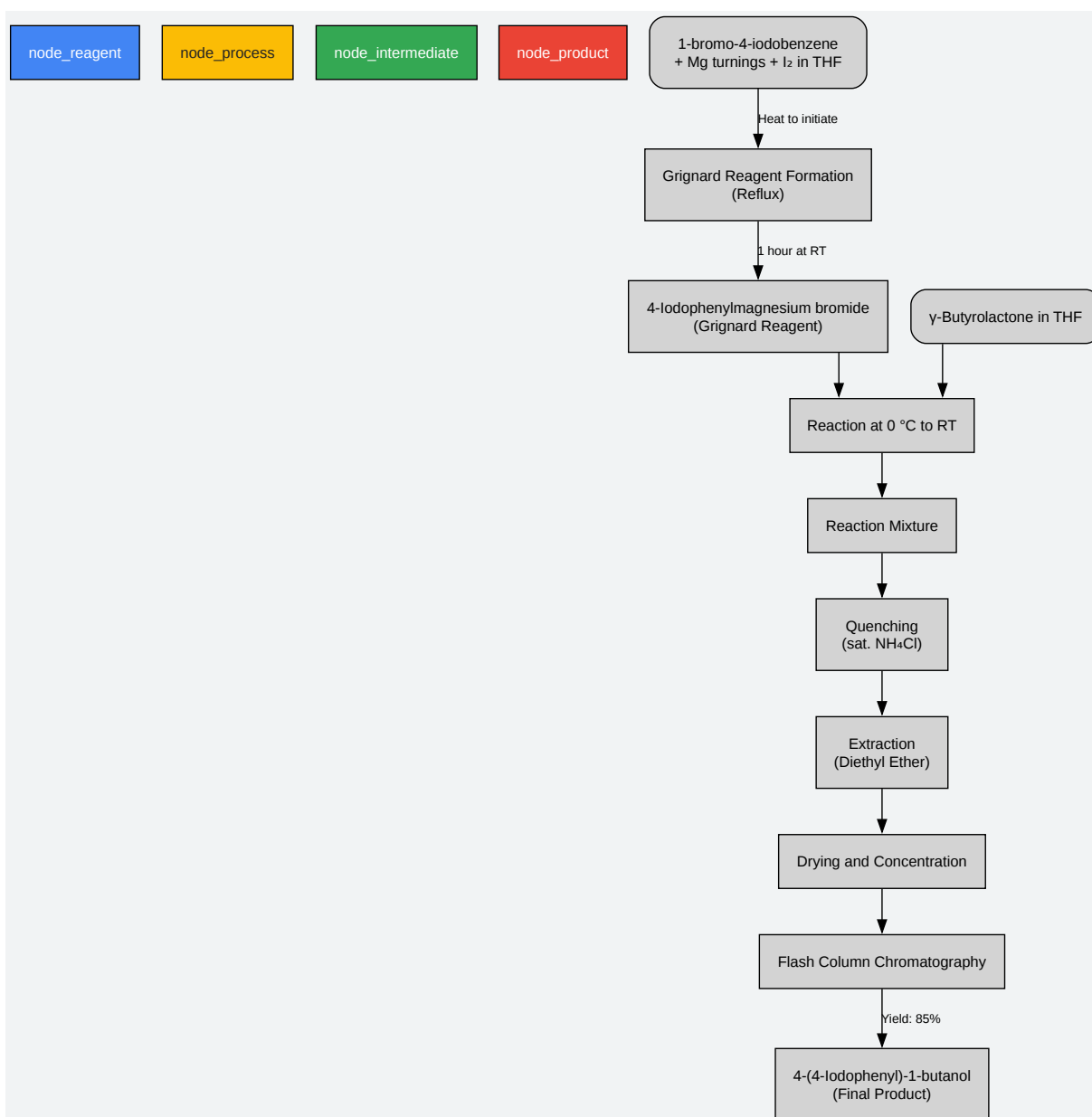
2. Reaction with γ -Butyrolactone:

- **Cooling:** The flask containing the Grignard reagent is cooled to 0 °C in an ice bath.
- **Electrophile Addition:** A solution of γ -butyrolactone (9.5 g, 1.1 eq) in anhydrous THF (50 mL) is added dropwise to the stirred Grignard solution over 30 minutes, maintaining the temperature below 10 °C.
- **Reaction Progression:** After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

3. Workup and Purification:

- **Quenching:** The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (150 mL) while cooling the flask in an ice bath.
- **Extraction:** The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 100 mL).
- **Washing:** The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and filtered.
- **Solvent Removal:** The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** The crude product is purified by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to afford **4-(4-Iodophenyl)-1-butanol** as a colorless to pale yellow oil.

Mandatory Visualization



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